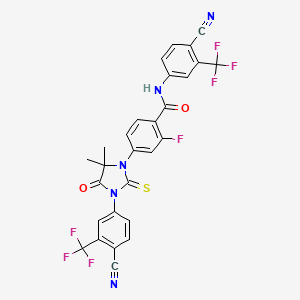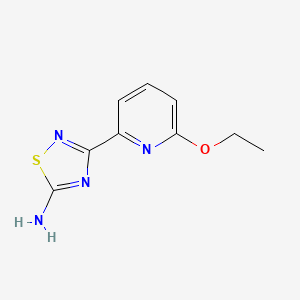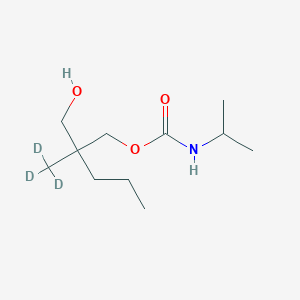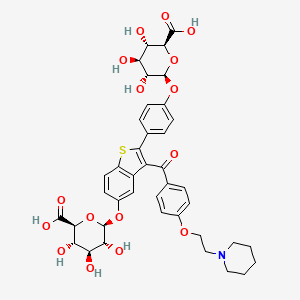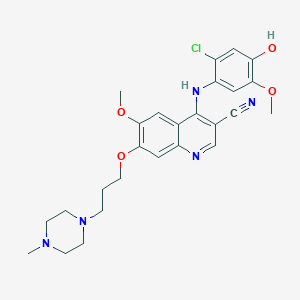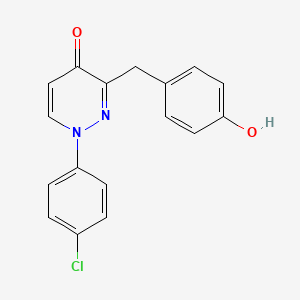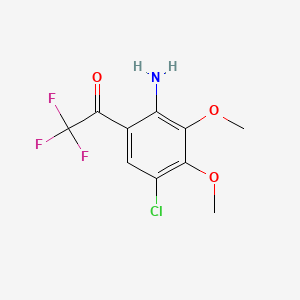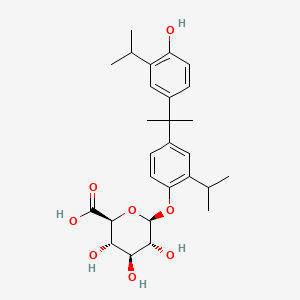![molecular formula C13H12ClNO2S B13854367 Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)
Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties
Preparation Methods
The synthesis of Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate amines and esters under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and subsequent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate can be compared with other thiophene derivatives such as:
Methyl 2-(2-chlorophenyl)acetate: This compound has a similar structure but differs in the substitution pattern on the thiophene ring.
2-Butylthiophene: Used as a raw material in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12ClNO2S |
|---|---|
Molecular Weight |
281.76 g/mol |
IUPAC Name |
methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate |
InChI |
InChI=1S/C13H12ClNO2S/c1-17-11(16)7-15-10-8-18-13(12(10)14)9-5-3-2-4-6-9/h2-6,8,15H,7H2,1H3 |
InChI Key |
LOFSNFIZTBYXPT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CSC(=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


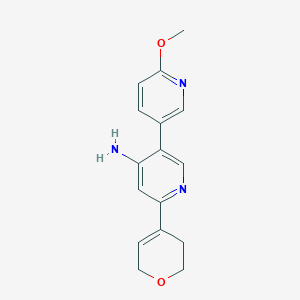
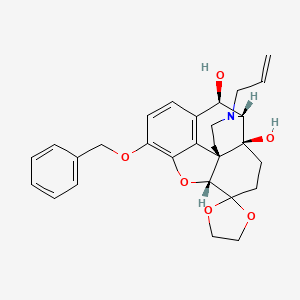
![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
